(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile
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Overview
Description
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile is a synthetic organic compound characterized by the presence of a thiazole ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions.
Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the acrylonitrile moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting specific diseases.
Industry:
- Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and the nitrile group can facilitate binding to active sites, influencing the compound’s bioactivity.
Comparison with Similar Compounds
- (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylacrylonitrile
- (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile
Comparison:
- The presence of the methoxy group in (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile can influence its electronic properties and reactivity compared to similar compounds.
- The methoxy group can also affect the compound’s solubility and interaction with biological targets, potentially enhancing its bioactivity.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c1-23-17-8-2-13(3-9-17)10-15(11-21)19-22-18(12-24-19)14-4-6-16(20)7-5-14/h2-10,12H,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYYDHCBUGSNAH-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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